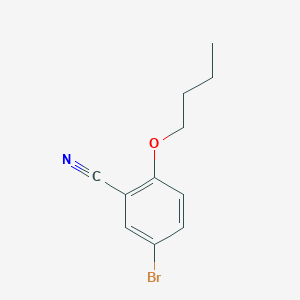

5-Bromo-2-butoxybenzonitrile

Descripción general

Descripción

5-Bromo-2-butoxybenzonitrile: is a benzene derivative with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . This compound has gained significant attention in scientific research due to its diverse applications in various industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-butoxybenzonitrile typically involves the bromination of 2-butoxybenzonitrile. One common method is the monobromination reaction using N-bromosuccinimide (NBS) in the presence of sulfuric acid . This reaction is carried out under mild conditions to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-butoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include alcohols or amines.

Coupling Reactions: Products are typically biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

5-Bromo-2-butoxybenzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. Its bromine substituent allows for further functionalization, making it a valuable building block in organic chemistry. It is particularly significant in the development of pharmaceuticals and agrochemicals, where it serves as a precursor for more complex molecules .

Reactions and Yield:

The compound can be involved in several reactions, including nucleophilic substitutions and coupling reactions. For instance, it has been reported to yield high percentages (up to 92%) when used in palladium-catalyzed coupling reactions with boron reagents, which are essential for synthesizing biologically active compounds .

Biological Research

Enzyme Interactions and Protein-Ligand Binding:

In biological studies, this compound is employed to investigate enzyme interactions and protein-ligand binding mechanisms. Its structural features allow it to act as a probe in biochemical assays, facilitating the understanding of molecular interactions that are crucial for drug development and disease treatment .

Therapeutic Agent Development:

The compound plays a role in synthesizing novel therapeutic agents aimed at specific diseases. Its ability to modify biological pathways makes it an important candidate for research into new treatments, particularly in pharmacology.

Industrial Applications

Production of Specialty Chemicals:

In the industrial sector, this compound is used in producing specialty chemicals and materials. Its unique properties contribute to the formulation of dyes, pigments, and other chemical products that require specific functional characteristics .

Manufacture of Dyes and Pigments:

The compound's reactivity allows it to be incorporated into various dye formulations, enhancing color stability and performance in textile applications. This application is particularly relevant in industries focused on high-performance materials.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-butoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 5-Bromo-2-chlorobenzonitrile

- 5-Bromo-2-methoxybenzonitrile

- 5-Bromo-2-ethoxybenzonitrile

Comparison: 5-Bromo-2-butoxybenzonitrile is unique due to its butoxy group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different solubility, stability, and reactivity profiles, making it suitable for specific applications.

Actividad Biológica

5-Bromo-2-butoxybenzonitrile (C11H12BrNO) is an organic compound known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in research and medicine, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the fifth position of the benzene ring and a butoxy group at the second position. Its molecular structure can influence its interaction with biological systems, particularly through enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. These interactions can lead to significant biochemical outcomes, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing cellular signaling processes.

Enzyme Interaction Studies

A series of studies have demonstrated the compound's ability to interact with key enzymes involved in metabolic processes. For instance:

- Inhibition of Cytochrome P450 : Research indicates that this compound inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.

Case Studies

- Neurotoxicity Assessment :

- Cell Proliferation Effects :

Table 1: Summary of Biological Activity Studies

Applications in Research

This compound is utilized in various scientific applications:

Propiedades

IUPAC Name |

5-bromo-2-butoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWWLJODKVJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408215 | |

| Record name | 5-bromo-2-butoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515845-97-3 | |

| Record name | 5-bromo-2-butoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.